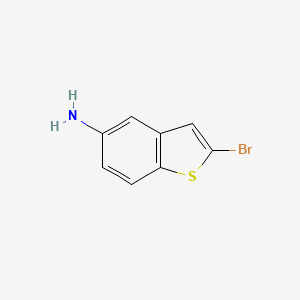
8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is a chemical compound characterized by the presence of a hydroxy group and a trifluoromethyl group attached to a tetrahydroquinoline ring
Vorbereitungsmethoden
The synthesis of 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Hydroxylation: Introduction of the hydroxy group at the 8th position.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and controlled reaction environments.
Analyse Chemischer Reaktionen
8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or alter the quinoline ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) are commonly used.
Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with altered functional groups or ring structures.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and trifluoromethyl groups play crucial roles in binding to these targets, influencing their activity and pathways involved in biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other hydroxy and trifluoromethyl-substituted quinolines and tetrahydroquinolines. Compared to these, 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
- 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
- 8-Hydroxy-8-methyl-tridecanoate
These compounds share some structural similarities but differ in their functional groups and overall reactivity, making this compound a unique entity in its class.
Eigenschaften
Molekularformel |
C10H10F3NO |
|---|---|
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
8-(trifluoromethyl)-6,7-dihydro-5H-quinolin-8-ol |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(15)5-1-3-7-4-2-6-14-8(7)9/h2,4,6,15H,1,3,5H2 |
InChI-Schlüssel |
PSEBVTDNBYLYKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(C1)(C(F)(F)F)O)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13709570.png)
![(2R,5S)-3-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)oxazolidine-5-carboxylic Acid](/img/structure/B13709578.png)

![3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13709594.png)

![Methyl 2-[[5-[2-[(5-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoate](/img/structure/B13709599.png)


